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Compound of Interest

Compound Name:
5-Chlorodescyano Citalopram

Oxalate

CAS No.: 64169-46-6

Cat. No.: B602183

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the 5-chloro analog of citalopram

(Pharmacopeial designation: EP Impurity E / USP Related Compound G). Unlike the

"chlorocitalopram" impurity (where chlorine replaces fluorine on the phenyl ring), the 5-chloro

analog represents a substitution of the core phthalane carbonitrile group with a chlorine atom.

This structural modification fundamentally alters the molecule's polarity and retention behavior,

presenting specific challenges in purification and analytical resolution. This document details

the impurity's genesis, physicochemical properties, and validated protocols for its detection and

control in drug substance manufacturing.

Chemical Identity & Structural Significance[1][2]
The 5-chloro analog is a process-related impurity arising from the starting material stream. Its

structural similarity to the Active Pharmaceutical Ingredient (API) requires high-resolution

chromatography for adequate separation.
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Feature Citalopram (API)
5-Chloro Analog (Impurity
E)

IUPAC Name

1-(3-dimethylaminopropyl)-1-

(4-fluorophenyl)-1,3-

dihydroisobenzofuran-5-

carbonitrile

1-(3-dimethylaminopropyl)-1-

(4-fluorophenyl)-5-chloro-1,3-

dihydroisobenzofuran

CAS Number 59729-33-8 64169-45-5

Pharmacopeial Ref API
EP Impurity E; USP Related

Compound G

Molecular Formula C₂₀H₂₁FN₂O C₁₉H₂₁ClFNO

Molecular Weight 324.39 g/mol 333.83 g/mol

Key Substituent -CN (Cyano) at Pos. 5 -Cl (Chloro) at Pos. 5

Polarity Higher (Polar Cyano group)
Lower (Lipophilic Chloro

group)

Critical Distinction: Researchers must distinguish this from Impurity D (Chlorocitalopram),

where the fluorine on the phenyl ring is replaced by chlorine. The 5-chloro analog refers strictly

to the modification of the phthalane core.

Genesis & Synthetic Pathways
The formation of the 5-chloro analog is directly linked to the quality of the starting material, 5-

cyanophthalide. If the starting material is contaminated with 5-chlorophthalide, or if 5-

chlorophthalide is used as a surrogate precursor intended for late-stage cyanation that fails, the

impurity persists through the Grignard sequence.

Mechanism of Formation
The synthesis of Citalopram typically involves two successive Grignard reactions followed by

ring closure.[1] The 5-chloro impurity tracks the API synthesis step-for-step, as the chloro group

is stable under the Grignard conditions used to install the dimethylaminopropyl and

fluorophenyl chains.
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Figure 1: Parallel synthesis pathway showing how 5-chlorophthalide contamination carries

through to the final 5-chloro analog impurity.[2]

Analytical Profiling: Detection & Separation[5][6]
Due to the substitution of the polar cyano group with a lipophilic chlorine atom, the 5-chloro

analog exhibits distinct retention behavior in Reverse Phase Chromatography (RPC).

Chromatographic Behavior (HPLC/UHPLC)
The 5-chloro analog is less polar than Citalopram. Consequently, in standard C18 RP-HPLC

methods, it elutes after the main API peak.

Critical Pair: Citalopram / 5-Chloro Analog.[3][4][5]

Resolution Strategy: High pH mobile phases generally improve peak shape for these basic

amines, but standard acidic buffers (pH 2.5-3.0) with ion-pairing agents or embedded polar

group columns provide superior selectivity for the halogenated analogs.

Recommended Protocol: UHPLC Method
This method is self-validating via resolution factor (

) checks between the API and Impurity E.

Column: C18 with steric protection (e.g., Zorbax SB-C18 or equivalent), 100 x 2.1 mm, 1.8

µm.
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Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0 + 0.1% Triethylamine (TEA).

Mobile Phase B: Acetonitrile (ACN).

Gradient:

0 min: 85% A / 15% B

10 min: 60% A / 40% B

15 min: 60% A / 40% B (Isocratic hold for lipophilic impurities)

Flow Rate: 0.4 mL/min.

Detection: UV @ 240 nm (The chloro-analog has a similar UV max but lower extinction

coefficient than the cyano-analog).

Expected RRT (Relative Retention Time):

Citalopram: 1.00

5-Chloro Analog: ~1.2 - 1.3 (Elutes later due to hydrophobicity).

Mass Spectrometry Identification
When UV identification is ambiguous, Mass Spectrometry (MS) provides definitive confirmation

via the chlorine isotope pattern.

Citalopram (M+H): m/z 325.

5-Chloro Analog (M+H): m/z 334 (³⁵Cl) and 336 (³⁷Cl).

Signature: Look for the characteristic 3:1 intensity ratio of the M and M+2 peaks, confirming

the presence of a single chlorine atom.

Analytical Decision Tree:
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Figure 2: Workflow for definitive identification of the 5-chloro analog using orthogonal data.

Control Strategies & Regulatory Limits
Under ICH Q3A(R2) guidelines, the 5-chloro analog is a specified impurity. Because it is a

structural analog with potential pharmacological activity (SSRI activity is often retained despite

halogen swaps, though potency varies), strict limits are applied.
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Purification
Standard crystallization of Citalopram Hydrobromide or Oxalate salts is often sufficient to purge

the 5-chloro analog due to the significant difference in lattice energy caused by the Cl vs CN

substitution. However, if the level exceeds 0.15% in the crude, recrystallization from

acetone/methanol mixtures is the preferred remediation strategy.

Regulatory Specifications
Reporting Threshold: 0.05%

Identification Threshold: 0.10%

Qualification Threshold: 0.15% (Requires tox studies if exceeded).

Standard Limit: NMT (Not More Than) 0.15% in final API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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